N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a common synthetic route involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and specific catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer properties, showing cytotoxicity against various cancer cell lines . In biology, it has been explored for its antimicrobial and antioxidant activities . In the pharmaceutical industry, it is being investigated as a potential drug candidate for various diseases . Additionally, it has applications in industrial chemistry as a precursor for the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide include other benzoxazole derivatives such as N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzothiazol-2-yl)phenyl]amine .
Uniqueness: Its combination of benzoxazole and benzofuran moieties provides a unique scaffold for drug design and development, making it a valuable compound for further research .
Properties
Molecular Formula |
C25H20N2O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c1-14-11-19-16(3)23(29-22(19)12-15(14)2)24(28)26-18-8-6-7-17(13-18)25-27-20-9-4-5-10-21(20)30-25/h4-13H,1-3H3,(H,26,28) |
InChI Key |
IORZTMBAXSZKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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